Tropanyl trans-cinnamate
Overview
Description
Tropanyl trans-cinnamate is a chemical compound that combines the tropane alkaloid structure with the cinnamate moiety. Tropane alkaloids are known for their presence in plants like belladonna and coca, while cinnamates are aromatic compounds derived from cinnamic acid, commonly found in cinnamon and other plants. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tropanyl trans-cinnamate typically involves the esterification of tropanol with trans-cinnamic acid. This can be achieved through a reaction where tropanol and trans-cinnamic acid are heated in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactors to enhance efficiency and yield. The use of enzymatic catalysts, such as Lipozyme® TL IM, can also be employed to facilitate the esterification process under milder conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Tropanyl trans-cinnamate can undergo various chemical reactions, including:
Oxidation: The cinnamate moiety can be oxidized to form cinnamic acid derivatives.
Reduction: The double bond in the cinnamate structure can be reduced to form dihydrocinnamate derivatives.
Substitution: The aromatic ring of the cinnamate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Cinnamic acid derivatives.
Reduction: Dihydrocinnamate derivatives.
Substitution: Nitro-cinnamate or halo-cinnamate derivatives
Scientific Research Applications
Tropanyl trans-cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of flavoring agents, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of tropanyl trans-cinnamate involves its interaction with various molecular targets. The cinnamate moiety can interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity. Additionally, the tropane structure may interact with neurotransmitter receptors, influencing neurological pathways. These interactions can lead to a range of biological effects, including anti-inflammatory, analgesic, and antimicrobial activities .
Comparison with Similar Compounds
- Datumetine
- Strobamine
- Alpha-Truxilline
- Gamma-Truxilline
- Neo-Truxilline
Properties
IUPAC Name |
(E)-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-14-7-8-15(18)10-13(9-14)16(11-17(19)20)12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3,(H,19,20)/b16-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRXYBFOJWGYEH-WJDWOHSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=CC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1CC(C2)/C(=C\C(=O)O)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35721-92-7 | |
Record name | Tropan-3alpha-yl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035721927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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